Didesmethylescitalopram

Description

Properties

IUPAC Name |

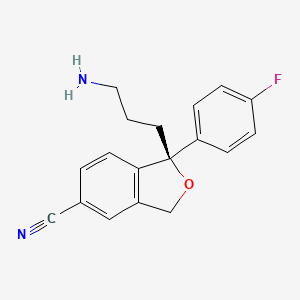

(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUKMUWCRLRPEJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168066 | |

| Record name | (S)-Didemethylescitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166037-78-1 | |

| Record name | (S)-Didemethylcitalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166037-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesmethylescitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166037781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Didemethylescitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDESMETHYLESCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM43W5556T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Didesmethylescitalopram synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Didesmethylescitalopram

Abstract

This compound, the S-enantiomer of N,N-didesmethylcitalopram (DDCIT), is the terminal active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Escitalopram.[1][2][3] The parent drug, Escitalopram, undergoes successive N-demethylation in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4, CYP2C19, and CYP2D6, to first form S-desmethylcitalopram (S-DCT) and subsequently this compound.[4][5] As a crucial metabolite, the availability of pure this compound is essential for various applications in drug development and clinical research, including its use as an analytical standard for pharmacokinetic and metabolic studies, a reference for toxicology assays, and a tool for investigating off-target effects. This guide provides a comprehensive, field-proven methodology for the chemical synthesis and rigorous analytical characterization of this compound, designed for researchers and professionals in the pharmaceutical sciences.

Rationale and Strategic Overview

The synthesis of a primary amine like this compound presents unique challenges, particularly the need to prevent side reactions and ensure the specific installation of the aminopropyl side chain without a terminal dimethyl group. A direct demethylation of Escitalopram is feasible but can be difficult to control to achieve the didemethylated product in high yield without complex mixtures.

Therefore, this guide details a robust and efficient build-up strategy. This approach commences with a readily available phthalide precursor and constructs the final molecule step-wise. This strategy offers superior control over the final structure and facilitates purification. The chosen route is an adaptation of a highly successful synthesis of the racemic analogue, which provides a logical and scalable pathway.[6][7]

The subsequent characterization workflow is designed as a self-validating system. Each analytical step not only confirms a specific molecular attribute but also corroborates the findings of the preceding analyses, ensuring the final product meets the highest standards of purity and structural integrity required for research and development applications.

Chemical Synthesis Pathway

The synthesis of this compound is accomplished via a multi-step sequence starting from 5-bromophthalide. The causality behind this pathway is the strategic protection of the primary amine functionality until the final step, which prevents its interference with earlier carbon-carbon bond-forming reactions.

Caption: Synthetic pathway for this compound.

Protocol 2.1: Synthesis of Racemic Didesmethylcitalopram

This protocol is adapted from the improved synthesis of N,N-didesmethylcitalopram.[6][7]

Step 1: Synthesis of 1-(4-Fluorophenyl)-5-phthalancarbonitrile (Intermediate D)

-

Rationale: This multi-step process first creates the core diarylmethane scaffold and then installs the nitrile group, which is a precursor to the final structure of Escitalopram and its metabolites.

-

To a solution of 5-bromophthalide in dry THF, add 4-fluorophenylmagnesium bromide dropwise at 0 °C. Stir for 2 hours.

-

Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

-

Reduce the resulting lactol intermediate with a reducing agent like sodium borohydride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-(4-fluorophenyl)-5-bromophthalane.

-

Heat the bromo-intermediate with copper(I) cyanide in DMF at reflux to perform a Rosenmund-von Braun reaction, substituting the bromine with a nitrile group.

-

Purify the resulting 1-(4-fluorophenyl)-5-phthalancarbonitrile by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Alkylation with a Protected Aminopropyl Moiety (Formation of F)

-

Rationale: Direct alkylation with 3-chloropropylamine is problematic due to the reactivity of the primary amine. Using a protected amine, such as 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane, prevents N-alkylation side reactions and allows for clean C-alkylation at the benzylic position.[6]

-

Prepare a solution of lithium diisopropylamide (LDA) in dry THF at -78 °C.

-

Add a solution of 1-(4-fluorophenyl)-5-phthalancarbonitrile (Intermediate D) dropwise to the LDA solution to form a stabilized carbanion.

-

Add the silyl-protected aminopropyl bromide alkylating agent to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work up the reaction with water and extract with an organic solvent. Purify the protected product by chromatography.

Step 3: Deprotection to Yield Didesmethylcitalopram (Racemic, G)

-

Rationale: The silicon-based protecting group is labile under acidic conditions, allowing for a straightforward deprotection to reveal the desired primary amine.

-

Dissolve the protected intermediate (F) in ethanol.

-

Add concentrated hydrochloric acid and stir at room temperature. The desilylation and formation of the hydrochloride salt typically occurs in high yield.[6]

-

Neutralize with a base (e.g., NaOH solution) and extract the free base into an organic solvent.

-

Evaporate the solvent to yield racemic Didesmethylcitalopram.

Protocol 2.2: Chiral Separation to Obtain this compound (H)

-

Rationale: The racemic mixture must be separated to isolate the pharmacologically relevant S-enantiomer. Preparative chiral HPLC is the most direct method for achieving high enantiomeric purity.

-

Dissolve the racemic Didesmethylcitalopram in a suitable solvent (e.g., a mixture of hexane/isopropanol/diethylamine).

-

Perform separation on a preparative chiral HPLC column (e.g., a Chiralpak series column).

-

Monitor the elution using a UV detector and collect the fraction corresponding to the second-eluting peak (typically the S-enantiomer, though elution order must be confirmed).

-

Combine the relevant fractions and evaporate the solvent to yield pure this compound.

Physicochemical and Structural Characterization

Once synthesized, the compound's identity, purity, and structure must be unequivocally confirmed.

Summary of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | [8] |

| Molecular Formula | C₁₈H₁₇FN₂O | [2][8][9] |

| Molar Mass | 296.34 g/mol | [3][9] |

| Appearance | Expected to be an off-white to pale yellow solid | N/A |

| Chirality | Contains one stereocenter | [9] |

Characterization Workflow

A logical workflow ensures comprehensive analysis, where each step validates the next.

Caption: Integrated workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

-

Trustworthiness: HPLC is the gold standard for determining the purity of a synthesized compound. For this compound, both achiral (for chemical purity) and chiral (for enantiomeric purity) methods are required. The method's validity is established by system suitability tests, ensuring consistent and reliable results.

Protocol 3.3.1: Chiral HPLC for Enantiomeric Purity

-

System: HPLC with UV detector.

-

Column: Chirobiotic V or a similar vancomycin-based chiral stationary phase.[10]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate), run in isocratic or gradient mode.[11]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at ~239 nm.[12]

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

-

Validation: Inject a sample of the racemic mixture first to determine the retention times of both enantiomers and calculate the resolution factor. Then, inject the purified S-enantiomer. The enantiomeric excess (% ee) should be >99%.

| HPLC Parameter | Typical Value | Rationale |

| Column | Chiral Stationary Phase | To physically separate the S and R enantiomers. |

| Mobile Phase | Acetonitrile/Buffer | To control the elution and interaction with the stationary phase. |

| Detection λ | 239 nm | Wavelength of maximum absorbance for the chromophore. |

| Flow Rate | 1.0 mL/min | Provides a balance between resolution and run time. |

Mass Spectrometry (MS)

-

Expertise: Mass spectrometry provides an exact mass measurement, which is a definitive piece of evidence for the compound's elemental composition. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol 3.4.1: LC-MS for Molecular Weight Verification

-

System: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[11][13]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Full scan to detect the parent ion.

-

Expected Ion: The primary ion of interest is the protonated molecule [M+H]⁺ at m/z 297.1.

-

Self-Validation: The HPLC component of the LC-MS system should show a single major peak at the expected retention time, and the mass spectrum corresponding to that peak should show the correct molecular ion. This links purity (from LC) with identity (from MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Authoritative Grounding: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns (multiplicity), and integrations in the ¹H NMR spectrum must be consistent with the proposed structure of this compound.

Protocol 3.5.1: ¹H and ¹³C NMR

-

System: 400 MHz (or higher) NMR spectrometer.[14]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Structural Verification: The spectrum must be consistent with the key structural features:

-

Aromatic Region: Signals corresponding to the protons on the fluorophenyl and the benzofuran rings. The fluorine atom will cause characteristic splitting of adjacent proton and carbon signals.

-

Aliphatic Region: Signals for the three methylene groups of the propyl chain. The protons closest to the amine will have a distinct chemical shift.

-

Methylene Bridge: Signals for the -O-CH₂- protons of the dihydroisobenzofuran ring.

-

Amine Protons: A broad signal for the -NH₂ protons, which may exchange with deuterium if a protic solvent like CD₃OD is used.

-

Conclusion

This guide outlines a robust and verifiable pathway for the synthesis and comprehensive characterization of this compound. By employing a strategic build-up synthesis followed by a multi-technique analytical workflow (HPLC, MS, and NMR), researchers can produce and validate this critical metabolite with a high degree of confidence. The causality-driven explanations for procedural choices and the inclusion of self-validating steps within the protocols ensure that the final compound is of sufficient quality for demanding applications in drug metabolism, pharmacokinetics, and toxicology.

References

-

Olesen, O. V., & Linnet, K. (1997). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 237-243.

-

Kim, J. M., et al. (2014). CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression. Psychiatry Investigation, 11(3), 274-280.

-

Becquemont, L., et al. (1998). Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. Biochemical Pharmacology, 56(1), 15-23.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146571, Escitalopram Oxalate.

-

Sindrup, S. H., et al. (1999). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. British Journal of Clinical Pharmacology, 48(5), 749-755.

-

Akalin, N. Z., & Gögüs, C. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 35(2), 81-88.

-

WikiMed. Didesmethylcitalopram. WikiMed Medical Encyclopedia.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40582667, this compound.

-

Wikipedia. Didesmethylcitalopram.

-

Kim, H., et al. (2005). Improved Syntheses of N‐Desmethylcitalopram and N,N‐Didesmethylcitalopram. Synthetic Communications, 35(6), 853-857.

-

Rochat, B., et al. (1997). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring, 19(6), 684-691.

-

Kosel, M., et al. (1998). Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 234-238.

-

Global Substance Registration System (GSRS). This compound.

-

Feng, G., & Liu, B. (2007). Synthesis of Escitalopram Oxalate. Chinese Journal of Pharmaceuticals, 38(5), 332-333.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 146570, Escitalopram.

-

Kim, H., et al. (2005). Improved Syntheses of N‐Desmethylcitalopram and N,N‐Didesmethylcitalopram. Request PDF on ResearchGate.

-

Eap, C. B., et al. (2017). Stereoselective Determination of Citalopram and Desmethylcitalopram in Human Plasma and Breast Milk by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(2), 148-156.

-

Melas, P. A., et al. (2013). Antidepressant treatment is associated with epigenetic alterations in the promoter of P11 in a genetic model of depression. International Journal of Neuropsychopharmacology, 16(5), 1121-1132.

-

Garcia-Bournissen, F., et al. (2009). Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 31(3), 366-373.

-

ResearchGate. (2023). Mechanism for the synthesis of escitalopram. Scientific Diagram.

-

Reddy, M. S., et al. (2005). Preparation of escitalopram. Google Patents, WO2005047274A1.

-

Reddy, M. S., et al. (2011). Process for the preparation of Escitalopram. Google Patents, US7939680B2.

-

Kumar, P., et al. (2009). Process for the preparation of escitalopram. European Patent Office, EP 2017271 A1.

-

Human Metabolome Database. ¹H NMR Spectrum for Citalopram.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 40582667, this compound.

-

Anderson, D. D., et al. (2011). Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. Proceedings of the National Academy of Sciences, 108(37), 15163-15168.

-

Wiseman, J. M., et al. (2008). Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. Proceedings of the National Academy of Sciences, 105(47), 18120-18125.

-

Kumar, P., & Kumar, A. (2020). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER - International Research Journal, 7(7).

-

Prentice, J. R., & Hron, J. (2021). MALDI mass Spectrometry based proteomics for drug discovery & development. Drug Discovery Today: Technologies, 40, 29-35.

-

Ghosh, C., & Jothi, P. V. (2011). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Journal of Association of Physicians of India, 59, 586-591.

-

Bales, J. R., et al. (2000). The use of nuclear magnetic resonance spectroscopy in the detection of drug intoxication. Journal of Analytical Toxicology, 24(3), 180-187.

-

Anginister, A., et al. (2020). Paramagnetic NMR in drug discovery. Journal of Biomolecular NMR, 74(8-9), 425-438.

-

Wankhede, S. B., et al. (2013). Development and Validation of a Liquid Chromatographic Method for Estimation of Dicyclomine Hydrochloride, Mefenamic Acid and Paracetamol in Tablets. Indian Journal of Pharmaceutical Sciences, 75(1), 69-74.

-

HELIX Chromatography. HPLC Analysis of Drug Dextromethorphan on Heritage MA Column.

-

Schory, D. H., et al. (2004). Applications of quantitative D-NMR in analysis of deuterium enriched compounds. Sigma-Aldrich.

-

MacFarlane, A. J., et al. (2018). Targeting Nuclear Thymidylate Biosynthesis. Molecular Aspects of Medicine, 61, 59-67.

-

Dirty Medicine. (2019). Catecholamine Synthesis. YouTube.

Sources

- 1. CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Didesmethylcitalopram [medbox.iiab.me]

- 3. Didesmethylcitalopram - Wikipedia [en.wikipedia.org]

- 4. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C18H17FN2O | CID 40582667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tijer.org [tijer.org]

- 13. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Pharmacological Profile of Didesmethylescitalopram: A Technical Guide for Drug Development Professionals

Introduction

Didesmethylescitalopram (S-DDCT) is the terminal active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), escitalopram (S-CT). As the S-enantiomer of didesmethylcitalopram, it is a pharmacologically active entity that contributes to the overall clinical profile of its parent drug.[1] This technical guide provides an in-depth analysis of the pharmacological profile of this compound, offering crucial insights for researchers, scientists, and drug development professionals. Understanding the nuances of its metabolic generation, target engagement, and potential for off-target interactions is paramount for a comprehensive assessment of escitalopram's therapeutic and adverse effect profiles.

Pharmacokinetics: The Metabolic Journey to this compound

The biotransformation of escitalopram to this compound is a two-step demethylation process primarily occurring in the liver. This metabolic cascade is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[2][3]

Step 1: Formation of S-desmethylcitalopram (S-DCT)

Escitalopram is first demethylated to its primary metabolite, S-desmethylcitalopram. This initial step is mediated by a concert of three key CYP isoforms: CYP2C19, CYP2D6, and CYP3A4.[2][3] In vitro studies utilizing human liver microsomes have elucidated the relative contributions of these enzymes to the intrinsic clearance of escitalopram, highlighting the multi-faceted nature of its metabolism.[2][3]

Step 2: Formation of S-didesmethylcitalopram (S-DDCT)

The subsequent demethylation of S-desmethylcitalopram yields this compound. This final metabolic conversion is exclusively catalyzed by the CYP2D6 isoenzyme.[2][3] The singular reliance on CYP2D6 for this step underscores the potential for genetic polymorphisms in the CYP2D6 gene to influence the plasma concentrations of this compound.

Visualizing the Metabolic Pathway

The following diagram illustrates the sequential demethylation of escitalopram to this compound, highlighting the key cytochrome P450 enzymes involved in each transformation.

Caption: Metabolic pathway of escitalopram to this compound.

Pharmacodynamics: Target Engagement and Selectivity

This compound, like its parent compound, functions as a selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.

Receptor Binding Profile

While specific binding affinity data (Ki values) for this compound are not extensively reported in publicly available literature, it is generally understood that the metabolites of citalopram are less potent inhibitors of serotonin reuptake compared to the parent drug.[4] The following table summarizes the available binding affinity data for escitalopram and its metabolites.

| Compound | Target | Ki (nM) | Selectivity vs. SERT |

| Escitalopram (S-CT) | SERT | 0.8-1.1 | - |

| NET | 7,800 | ~7090-9750x | |

| DAT | 27,400 | ~24909-34250x | |

| S-desmethylcitalopram (S-DCT) | SERT | Similar to Citalopram | - |

| NET | 500-fold lower affinity than for SERT | ~500x | |

| This compound (S-DDCT) | SERT | Data not available | - |

| NET | Data not available | - | |

| DAT | Data not available | - |

Data for escitalopram from Wikipedia. Data for S-desmethylcitalopram from Tatsumi et al., 1997 as cited in[5].

Off-Target Interactions and Cytochrome P450 Inhibition

An essential aspect of the pharmacological profile of any active metabolite is its potential for off-target interactions and inhibition of metabolic enzymes. In vitro studies have investigated the inhibitory effects of citalopram and its metabolites on various CYP450 isoforms. Notably, R- and S-didesmethylcitalopram have been identified as moderate inhibitors of CYP2C19, with reported IC50 values of 18.7 µM and 12.1 µM, respectively.[2] This suggests a potential for this compound to influence the metabolism of other drugs that are substrates of CYP2C19.

Experimental Protocols

Protocol 1: Determination of Serotonin Transporter (SERT) Binding Affinity via Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) using a competitive radioligand binding assay with [3H]citalopram.

Materials:

-

HEK293 cells stably expressing hSERT

-

Cell culture reagents

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[3H]citalopram (radioligand)

-

This compound (test compound)

-

Fluoxetine (for non-specific binding determination)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-hSERT cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM fluoxetine (for non-specific binding), or 50 µL of varying concentrations of this compound.

-

Add 50 µL of [3H]citalopram (at a final concentration near its Kd value) to all wells.

-

Add 150 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]citalopram binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the competitive radioligand binding assay.

Caption: Workflow for the competitive radioligand binding assay.

Protocol 2: In Vitro Metabolism of Escitalopram in Human Liver Microsomes

This protocol describes an in vitro method to characterize the formation of this compound from escitalopram using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Escitalopram (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare a pre-incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Add escitalopram (at various concentrations to determine kinetic parameters) to the pre-incubated mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures at 10,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples for the concentrations of escitalopram, S-desmethylcitalopram, and this compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the concentration of this compound formed over time to determine the rate of formation.

-

If varying substrate concentrations were used, determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from S-desmethylcitalopram (if S-DCT is used as the substrate) or the overall two-step conversion from escitalopram.

-

Conclusion

This compound is a pharmacologically active metabolite of escitalopram that functions as a selective serotonin reuptake inhibitor. Its formation is dependent on the sequential action of multiple CYP450 enzymes, with CYP2D6 playing an exclusive role in the final metabolic step. While it is considered less potent than its parent compound, its contribution to the overall therapeutic and potential adverse effects of escitalopram cannot be disregarded, particularly in individuals with altered CYP2D6 activity. The moderate inhibitory effect of this compound on CYP2C19 warrants consideration for potential drug-drug interactions. Further research to precisely quantify the binding affinities and functional potencies of this compound at a wider range of targets will provide a more complete understanding of its pharmacological profile and its clinical significance.

References

-

Hyde, J., et al. (2008). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuropharmacology, 55(6), 1056-1061. Available at: [Link]

-

von Moltke, L. L., et al. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metabolism and Disposition, 29(8), 1102-1109. Available at: [Link]

-

von Moltke, L. L., et al. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. ResearchGate. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Available at: [Link]

-

U.S. Food and Drug Administration. (1998). Escitalopram Tablets (5, 10 and 20 mg). Available at: [Link]

-

Sánchez, C. (2006). [Mechanisms of action of antidepressants: new data from Escitalopram]. L'Encephale, 32(1 Pt 1), 30-36. Available at: [Link]

-

Zhong, H., & Haddjeri, N. (2012). Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action. Psychopharmacology, 219(1), 1-13. Available at: [Link]

-

Wikipedia. (n.d.). Didesmethylcitalopram. Available at: [Link]

-

Ramasubbu, R. (2004). Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. British Journal of Clinical Pharmacology, 58(4), 441-447. Available at: [Link]

-

Wikipedia. (n.d.). Escitalopram. Available at: [Link]

Sources

- 1. Didesmethylcitalopram - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Didesmethylescitalopram

Abstract

Didesmethylescitalopram (S-DDCT) is the terminal active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), escitalopram. Formed through a two-step demethylation process from its parent compound, S-DDCT retains the core pharmacological activity of inhibiting the human serotonin transporter (SERT). This technical guide provides a comprehensive analysis of the mechanism of action of this compound, synthesizing data on its formation, primary target engagement, and enzymatic interactions. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights into the causality behind its pharmacological profile and details the experimental methodologies used for its characterization.

Introduction: The Metabolic Cascade to an Active Moiety

Escitalopram (S-citalopram) undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic pathway to this compound is a sequential N-demethylation process. The initial step involves the conversion of escitalopram to its primary metabolite, S-demethylcitalopram (S-DCT), a reaction catalyzed by CYP2C19, CYP2D6, and CYP3A4.[1][2] Subsequently, S-DCT is further demethylated to S-didesmethylcitalopram (S-DDCT), a transformation predominantly carried out by the CYP2D6 isoenzyme.[1][3]

While S-DCT is found in plasma at concentrations approximately one-third that of the parent drug, S-DDCT is typically present at or below the lower limit of quantification in systemic circulation.[4] Despite its low plasma concentrations, the intrinsic activity of this compound at the serotonin transporter warrants a thorough examination of its mechanism of action, as it may contribute to the overall therapeutic and pharmacological profile of escitalopram, particularly in specific patient populations or as a result of drug-drug interactions.

Caption: Metabolic pathway of escitalopram to this compound and its action on SERT.

Primary Mechanism of Action: Inhibition of the Serotonin Transporter

The principal mechanism of action of this compound, in line with its parent compounds, is the inhibition of the serotonin transporter (SERT).[5] SERT is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating serotonergic neurotransmission. By binding to SERT, this compound allosterically inhibits this reuptake process, leading to an increased concentration and prolonged availability of serotonin in the synapse. This enhancement of serotonergic activity is the cornerstone of the therapeutic effects of SSRIs in treating depressive and anxiety disorders.

While specific high-affinity binding constants (Ki) for this compound at the human serotonin transporter are not extensively reported in publicly available literature, in vitro studies have characterized the metabolites of citalopram as "rather potent" inhibitors of 5-HT uptake.[6] This indicates that this compound retains significant pharmacological activity at its primary target.

Selectivity Profile and Off-Target Interactions

A critical aspect of the pharmacological profile of any centrally acting agent is its selectivity for its primary target over other neurotransmitter transporters and receptors. The available evidence suggests that the metabolites of citalopram, including by extension this compound, maintain a high degree of selectivity for the serotonin transporter with negligible effects on the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2]

Interaction with Cytochrome P450 Enzymes

Beyond its role as a substrate in its formation, this compound also interacts with CYP enzymes as an inhibitor. In vitro studies have demonstrated that S-didesmethylcitalopram is a moderate inhibitor of CYP2C19.[1] This interaction is a key consideration in drug development, as it can be a source of drug-drug interactions.

| Compound | Target | Assay Type | Value | Reference |

| S-Didesmethylcitalopram | CYP2C19 | Inhibition of S-mephenytoin 4'-hydroxylation | IC50: 12.1 µM | [1] |

Table 1: Quantitative data on the inhibitory activity of S-Didesmethylcitalopram.

Broader Off-Target Screening

Experimental Protocols for Mechanistic Characterization

The elucidation of this compound's mechanism of action relies on a suite of well-established in vitro assays. The following protocols provide a detailed, step-by-step methodology for two key experiments used to characterize compounds targeting the serotonin transporter.

Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human serotonin transporter.

Objective: To determine the inhibitory constant (Ki) of this compound for the human serotonin transporter (hSERT).

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-citalopram) from hSERT expressed in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.

Materials:

-

HEK293 cells stably expressing hSERT

-

Cell lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand: [³H]-citalopram

-

Non-specific binding control: 10 µM Fluoxetine

-

Test compound: this compound

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Harvest confluent HEK293-hSERT cells and wash with ice-cold PBS.

-

Homogenize cells in lysis buffer and centrifuge to pellet cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Assay Setup (in triplicate):

-

Total Binding: 25 µL assay buffer + 25 µL [³H]-citalopram + 200 µL membrane preparation.

-

Non-specific Binding: 25 µL fluoxetine (10 µM) + 25 µL [³H]-citalopram + 200 µL membrane preparation.

-

Test Compound: 25 µL this compound (serial dilutions) + 25 µL [³H]-citalopram + 200 µL membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester and wash with ice-cold assay buffer.

-

Counting: Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a SERT radioligand binding assay.

Synaptosomal [³H]-5-HT Uptake Assay

This protocol details a functional assay to measure the inhibitory potency of a test compound on serotonin reuptake.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin uptake into rat brain synaptosomes.

Principle: Synaptosomes are resealed nerve terminals that retain functional neurotransmitter transporters. This assay measures the uptake of radiolabeled serotonin ([³H]-5-HT) into synaptosomes and the ability of a test compound to inhibit this process.

Materials:

-

Rat brain tissue (e.g., cortex or striatum)

-

Homogenization buffer (0.32 M sucrose)

-

Krebs-Ringer-HEPES buffer (KRH)

-

Radiolabeled substrate: [³H]-5-HT

-

Uptake inhibitor for non-specific uptake: 10 µM Fluoxetine

-

Test compound: this compound

-

Cell harvester and glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

Resuspend the synaptosomal pellet in KRH buffer and determine protein concentration.

-

-

Uptake Assay:

-

Pre-warm synaptosome aliquots to 37°C.

-

Add serial dilutions of this compound or vehicle.

-

Initiate uptake by adding [³H]-5-HT.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

-

-

Counting and Analysis:

-

Quantify radioactivity on the filters using a scintillation counter.

-

Calculate specific uptake by subtracting non-specific uptake (in the presence of fluoxetine) from total uptake.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

-

Conclusion and Future Directions

This compound is an active metabolite of escitalopram that functions as a potent and selective serotonin reuptake inhibitor. Its formation via CYP-mediated metabolism and its subsequent interaction with both SERT and CYP enzymes are critical components of its pharmacological profile. While its low systemic exposure under normal conditions suggests a minor contribution to the overall therapeutic effect of escitalopram, its potent activity warrants consideration, particularly in the context of pharmacogenetic variations in CYP enzymes or polypharmacy.

Future research should focus on obtaining precise, high-affinity binding constants for this compound at SERT, NET, and DAT to provide a more quantitative understanding of its selectivity. Furthermore, comprehensive off-target screening would provide a more complete picture of its pharmacological profile and potential for unforeseen interactions. A deeper understanding of the pharmacology of this compound will ultimately contribute to a more nuanced appreciation of the clinical effects of its parent compound, escitalopram.

References

-

von Moltke, L. L., Greenblatt, D. J., Giancarlo, G. M., Granda, B. W., Harmatz, J. S., & Shader, R. I. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug metabolism and disposition, 29(8), 1102-1109. [Link]

-

von Moltke, L. L., Greenblatt, D. J., & Shader, R. I. (2001). The medication and its metabolites may inhibit enzymes: citalopram and R-or S-desmethylcitalopram are weak inhibitors of CYP2C19, while R-and S-didesmethylcitalopram are moderate inhibitors, with mean IC 50 values of 18.7 and 12.1 µM, respectively. Journal of Clinical Psychopharmacology, 21(2), 169-179. [Link]

-

Joffe, P., & Larsen, F. (1997). The clinical pharmacokinetics of escitalopram. Clinical Pharmacokinetics, 32(5), 353-363. [Link]

-

Baumann, P., & Larsen, F. (2002). In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. Molecular psychiatry, 7(2), 181-188. [Link]

-

Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity. Progress in neuro-psychopharmacology & biological psychiatry, 6(3), 277-295. [Link]

-

Gobbi, G., & Blier, P. (2000). Ex vivo inhibitory effect of the 5-HT uptake blocker citalopram on 5-HT synthesis. British journal of pharmacology, 131(8), 1645-1652. [Link]

-

Wikipedia contributors. (2023, December 12). Didesmethylcitalopram. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

von Moltke, L. L., Greenblatt, D. J., & Shader, R. I. (1999). Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. Biological psychiatry, 46(6), 844-851. [Link]

-

ClinPGx. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. Retrieved January 15, 2026, from [Link]

-

Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 106(43), 18472-18477. [Link]

-

Plenge, P., Shi, L., Beuming, T., Sonders, M. S., & Javitch, J. A. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature communications, 11(1), 1-13. [Link]

-

Gadaleta, D., Collarile, M., Stefanachi, A., & Carotti, A. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(13), 1969-1981. [Link]

-

Stamford, J. A., Davidson, C., & McLaughlin, D. P. (2000). Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission. Journal of Neuroscience, 20(24), 9240-9250. [Link]

-

Hyttel, J. (1978). Effect of a specific 5-HT uptake inhibitor, citalopram (Lu 10-171), on 3H-5-HT uptake in rat brain synaptosomes in vitro. Psychopharmacology, 60(1), 13-18. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ex vivo inhibitory effect of the 5-HT uptake blocker citalopram on 5-HT synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a specific 5-HT uptake inhibitor, citalopram (Lu 10-171), on 3H-5-HT uptake in rat brain synaptosomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Didesmethylescitalopram: A Technical Guide for Researchers

Introduction

Didesmethylescitalopram (S-DDCT) is the secondary and terminal active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), escitalopram (S-citalopram). As drug development professionals and researchers delve deeper into the nuances of antidepressant pharmacology, a thorough understanding of the in vitro activity of major metabolites is paramount for a complete comprehension of a drug's overall clinical profile, including its potential for drug-drug interactions and long-term therapeutic effects. This technical guide provides a comprehensive overview of the in vitro activity of this compound, synthesizing available data on its metabolic pathway, interaction with the serotonin transporter, and its inhibitory effects on cytochrome P450 enzymes. This document is intended to serve as a resource for scientists engaged in drug discovery, pharmacology, and toxicology.

This compound is formed through a two-step demethylation process from its parent compound, escitalopram. The initial N-demethylation to desmethylcitalopram (DCT) is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. Subsequently, desmethylcitalopram is further N-demethylated by CYP2D6 to form didesmethylcitalopram[1]. While some sources have suggested that the metabolites of citalopram have a negligible contribution to its overall therapeutic action, emerging in vitro data indicates that this compound possesses notable pharmacological activity that warrants careful consideration[2][3].

Metabolic Pathway of Escitalopram to this compound

The biotransformation of escitalopram to this compound is a sequential process involving two key metabolic steps. The initial conversion of escitalopram (S-CT) to S-desmethylcitalopram (S-DCT) is catalyzed by multiple CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4[1][4]. The subsequent and final metabolic step, the conversion of S-DCT to S-didesmethylcitalopram (S-DDCT), is predominantly carried out by CYP2D6[1][4].

Caption: Metabolic conversion of escitalopram.

Interaction with the Serotonin Transporter (SERT)

The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. While the parent drug, escitalopram, is a potent and highly selective inhibitor of SERT, the activity of its metabolites is also of significant interest.

Currently, there is limited publicly available data that quantifies the binding affinity (Ki) or the functional inhibition (IC50) of this compound at the human serotonin transporter. One study noted that desmethylcitalopram has a similar affinity for the human serotonin transporter as citalopram itself, with a 500-fold lower affinity for the norepinephrine transporter[5]. However, the same study highlights that little more is known about the pharmacological characteristics of didesmethylcitalopram[5]. Another source indicates that the metabolites of citalopram are also potent 5-HT-uptake inhibitors with no effect on noradrenaline uptake[6]. The lack of specific quantitative data for this compound's activity at SERT represents a significant knowledge gap in the field.

Inhibition of Cytochrome P450 (CYP) Enzymes

A critical aspect of the in vitro characterization of any drug metabolite is its potential to inhibit cytochrome P450 enzymes, as this can lead to clinically significant drug-drug interactions. In vitro studies using human liver microsomes have provided insights into the inhibitory profile of this compound.

Of particular note is the finding that both R- and S-didesmethylcitalopram are moderate inhibitors of CYP2C19 , with reported mean IC50 values of 18.7 µM and 12.1 µM, respectively[1]. This is in contrast to the parent compound and the desmethyl metabolite, which are considered weak inhibitors of this enzyme[1].

| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP2E1 | CYP3A4 |

| Escitalopram (S-CT) | >100 µM | >100 µM | >100 µM | 70-80 µM | >100 µM | >100 µM |

| Desmethylcitalopram (S-DCT) | >100 µM | >100 µM | >100 µM | 70-80 µM | >100 µM | >100 µM |

| This compound (S-DDCT) | No Data | No Data | 12.1 µM | No Data | No Data | No Data |

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes (IC50 Values) [1][4]

Experimental Protocols

To facilitate further research into the in vitro activity of this compound, this section outlines standardized, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the human serotonin transporter (hSERT).

Objective: To determine the inhibitory constant (Ki) of this compound for hSERT.

Materials:

-

HEK-293 cells stably expressing hSERT

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[³H]-Citalopram (or other suitable radioligand)

-

This compound test compound

-

Non-specific binding control (e.g., 10 µM fluoxetine)

-

96-well microplates

-

Scintillation fluid and counter

-

Cell harvester and filter mats

Procedure:

-

Membrane Preparation:

-

Culture HEK-293-hSERT cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding: Non-specific binding control.

-

Test Compound: Serial dilutions of this compound.

-

-

Add the radioligand ([³H]-Citalopram) to all wells at a concentration near its Kd.

-

Add the hSERT membrane preparation to all wells.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a SERT radioligand binding assay.

CYP450 Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to determine the IC50 of this compound for major CYP isoforms.

Objective: To assess the inhibitory potential of this compound on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

This compound test compound

-

Positive control inhibitors for each isoform

-

Acetonitrile or methanol for reaction termination

-

LC-MS/MS system

Procedure:

-

Incubation Setup:

-

In a 96-well plate, prepare incubation mixtures containing HLMs, phosphate buffer, and the probe substrate for a specific CYP isoform.

-

Add serial dilutions of this compound or a positive control inhibitor. Include a vehicle control (no inhibitor).

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant for analysis by LC-MS/MS.

-

Quantify the formation of the specific metabolite of the probe substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting curve.

-

Caption: Workflow for a CYP450 inhibition assay.

Conclusion and Future Directions

The available in vitro data indicates that this compound is an active metabolite of escitalopram with a distinct pharmacological profile. Its moderate inhibition of CYP2C19 suggests a potential for drug-drug interactions that differs from its parent compound. However, a significant gap remains in our understanding of its activity at the serotonin transporter. Future research should prioritize the determination of the binding affinity and functional inhibitory potency of this compound at hSERT to fully elucidate its contribution to the overall therapeutic and side-effect profile of escitalopram. A comprehensive characterization of its inhibitory effects across a full panel of CYP isoforms is also warranted. Such data will be invaluable for refining pharmacokinetic-pharmacodynamic models and for guiding the safe and effective use of escitalopram in diverse patient populations.

References

-

Bar-Or, A., et al. (2011). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuroscience Letters, 504(2), 118-122. [Link]

-

von Moltke, L. L., et al. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metabolism and Disposition, 29(8), 1102-1109. [Link]

-

Citalopram. (2023, November 28). In Wikipedia. [Link]

-

Linnet, K., & Olesen, O. V. (2014). Citalopram in vitro metabolism in a Beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? Basic & Clinical Pharmacology & Toxicology, 115(5), 446-452. [Link]

-

Hyttel, J. (1982). Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 6(3), 277-295. [Link]

-

Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). In PharmGKB. Retrieved January 15, 2026, from [Link]

-

von Moltke, L. L., et al. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. ResearchGate. [Link]

-

von Moltke, L. L., et al. (1999). Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. Biological Psychiatry, 46(6), 839-847. [Link]

-

Gram, L. F. (1994). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. European Neuropsychopharmacology, 4(3), 309-314. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Citalopram - Wikipedia [en.wikipedia.org]

- 3. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Didesmethylescitalopram in the Therapeutic Efficacy of Escitalopram: A Technical Guide

Introduction: The Potent and Selective Profile of Escitalopram

Escitalopram, the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) approved for the treatment of major depressive disorder and generalized anxiety disorder.[1] Its primary mechanism of action is the potent and specific blockade of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin and subsequent enhancement of serotonergic neurotransmission.[1] A unique characteristic of escitalopram is its dual-site binding to SERT; it binds with high affinity not only to the primary (orthosteric) site but also to an allosteric site. This allosteric interaction is believed to stabilize the binding of escitalopram at the primary site, prolonging its inhibitory effect and potentially contributing to its superior efficacy compared to other SSRIs.[1] Given the well-defined and potent activity of the parent compound, a critical question for drug development and clinical pharmacology is the extent to which its metabolites contribute to or modulate its therapeutic effects. This guide aims to critically evaluate the specific role of the terminal metabolite, S-didesmethylcitalopram (S-DDCT), in the overall efficacy of escitalopram.

The Metabolic Journey: From Escitalopram to Didesmethylescitalopram

The biotransformation of escitalopram is a sequential, two-step demethylation process primarily occurring in the liver. This metabolic cascade is catalyzed by the cytochrome P450 (CYP) enzyme system.

-

First Demethylation: Escitalopram (S-CT) is first metabolized to its primary metabolite, S-desmethylcitalopram (S-DCT). This reaction is mediated by several CYP isoforms, principally CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[2][3] The involvement of multiple enzymes in this initial step makes escitalopram's clearance less susceptible to compromise by genetic polymorphisms or drug-drug interactions involving a single CYP pathway.[4]

-

Second Demethylation: The intermediate metabolite, S-DCT, is then further N-demethylated to the terminal metabolite, S-didesmethylcitalopram (S-DDCT). This second metabolic step is catalyzed exclusively by the CYP2D6 isoenzyme.[2][5][6] This reliance on a single, highly polymorphic enzyme for the formation of S-DDCT has significant implications for its plasma concentration variability among different individuals.

The Verdict: Reconciling Activity with Concentration

The determination of a metabolite's clinical relevance hinges on the integration of its intrinsic potency and its achievable systemic concentration. For this compound, the verdict is clear.

Although S-DDCT is pharmacologically active at SERT, its contribution to escitalopram's therapeutic effect is negligible. The argument is twofold:

-

Insufficient Concentration: Its plasma levels (~5-10% of the parent drug) are too low to occupy a meaningful fraction of serotonin transporters in the brain.

-

Lower Potency: Its intrinsic affinity for SERT is weaker than that of escitalopram, meaning that even if it were to reach higher concentrations, it would be a less effective inhibitor.

The combination of these two factors—low concentration and lower potency—definitively marginalizes the role of S-DDCT in the clinical setting. The antidepressant efficacy observed during escitalopram treatment is driven almost exclusively by the parent compound. The influence of CYP2D6 genetic status, which solely governs S-DDCT formation, further supports this. In individuals who are CYP2D6 poor metabolizers, the formation of S-DDCT is significantly impaired, yet escitalopram's efficacy is not diminished; in fact, concentrations of S-DCT may rise, but this does not translate to a notable change in clinical effect.

Experimental Protocols for Metabolite Profiling

Protocol: In Vitro Metabolite Identification using Human Liver Microsomes

Causality: This assay is designed to simulate the phase I metabolism that occurs in the human liver. Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating a test compound with HLMs and an NADPH-regenerating system (which provides the necessary cofactors for CYP activity), one can identify the resulting metabolites.

Methodology:

-

Preparation: Thaw pooled human liver microsomes (e.g., from at least 10 donors to average out genetic variability) on ice. Prepare a 4X NADPH-regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in a phosphate buffer (pH 7.4).

-

Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and escitalopram (final concentration typically 1-10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating solution.

-

Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). A parallel control reaction without the NADPH-regenerating system must be run to account for non-enzymatic degradation.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).

-

Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated microsomal proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the masses of the parent drug and its predicted metabolites (S-DCT and S-DDCT). The retention times and mass-to-charge ratios are compared against reference standards for positive identification. [7][8][9]

Protocol: SERT Competitive Radioligand Binding Assay

Causality: This assay quantifies the binding affinity of a test compound for its target receptor by measuring how effectively it competes with a high-affinity radiolabeled ligand. The resulting IC50 value (the concentration of test compound that displaces 50% of the radioligand) is converted to an inhibition constant (Ki), a true measure of affinity.

Methodology:

-

Membrane Preparation: Use cell membranes from a stable cell line recombinantly expressing the human serotonin transporter (hSERT), such as HEK293 cells. The membranes are prepared by homogenization and centrifugation and stored at -80°C. Protein concentration is determined via a Bradford or BCA assay. [10]2. Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Plate Setup: In a 96-well microplate, set up triplicate wells for:

-

Total Binding: Membranes + Assay Buffer + Radioligand.

-

Non-specific Binding (NSB): Membranes + a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) + Radioligand. This defines the binding to non-SERT components.

-

Test Compound: Membranes + serial dilutions of the test compound (e.g., S-DDCT) + Radioligand.

-

-

Reagent Addition: Add the membrane preparation, then the test compound/NSB agent, and finally the radioligand (e.g., [³H]-Citalopram at a final concentration near its Kd, typically 1-2 nM). The final assay volume is typically 200-250 µL. [10][11]5. Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (pre-soaked in a substance like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove all traces of unbound radioligand.

-

Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11][12]

Conclusion

A thorough analysis of the metabolic pathway, pharmacokinetic profile, and pharmacodynamic activity demonstrates that this compound plays a negligible role in the clinical efficacy of escitalopram. Although it is a pharmacologically active metabolite with SSRI properties, its systemic concentrations are too low to elicit a meaningful therapeutic response. The clinical effectiveness of escitalopram is a direct consequence of the parent molecule's potent and selective inhibition of the serotonin transporter. For researchers and drug development professionals, this underscores the principle that a metabolite's in vitro activity does not guarantee in vivo relevance; its contribution must be contextualized by its concentration at the site of action. The therapeutic success of escitalopram remains a clear-cut case of the parent drug being the overwhelmingly dominant active moiety.

References

- von Moltke, L. L., Greenblatt, D. J., Giancarlo, G. M., Granda, B. W., Duan, S. X., Fogelman, S. M., Harmatz, J. S., & Shader, R. I. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metabolism and Disposition, 29(8), 1102–1109. Available from: https://pubmed.ncbi.nlm.nih.gov/11454727/

- WikiMed. (n.d.). Didesmethylcitalopram. WikiMed Medical Encyclopedia. Available from: https://wikimed.mc-doualiya.com/en/Didesmethylcitalopram

- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram. Available from: https://www.benchchem.

- von Moltke, L. L., Greenblatt, D. J., Giancarlo, G. M., Granda, B. W., Duan, S. X., Fogelman, S. M., Harmatz, J. S., & Shader, R. I. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Clinical Pharmacogenetics Implementation Consortium. Available from: https://www.clinpgx.org/paper/11454727/

- Neis, M. M., Kozisek, M. E., & Bylund, D. B. (2009). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Pharmacology, 84(2), 99–106. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2765664/

- Wikipedia. (n.d.). Desmethylcitalopram. Available from: https://en.wikipedia.org/wiki/Desmethylcitalopram

- von Moltke, L. L., Greenblatt, D. J., et al. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Escitalopram-(S-citalopram)-and-its-metabolites-in-Moltke-Greenblatt/14e9b9222472e38c4146747535b91b8a927a372e

- von Moltke, L. L., Greenblatt, D. J., et al. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. ResearchGate. Available from: https://www.researchgate.net/publication/11739812_Escitalopram_S-citalopram_and_its_metabolites_in_vitro_Cytochromes_mediating_biotransformation_inhibitory_effects_and_comparison_to_R-citalopram

- Taylor & Francis Group. (n.d.). Desmethylcitalopram – Knowledge and References. Available from: https://www.taylorfrancis.com/chapters/edit/10.1201/9781315372136-12/desmethylcitalopram-f-peter-guengerich

- Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: https://www.researchgate.net/publication/346513702_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes

- Zhang, D., & Li, W. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Molecules, 25(21), 5129. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663738/

- Chao, T., & Chow, D. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Journal of analytical & pharmaceutical research, 5(4). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4037380/

- Gong, W., Li, J., & Wang, Y. (2023). Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review. Frontiers in Pharmacology, 14, 1162085. Available from: https://www.frontiersin.org/articles/10.3389/fphar.2023.1162085/full

- Wikipedia. (n.d.). Didesmethylcitalopram. Available from: https://en.wikipedia.org/wiki/Didesmethylcitalopram

- Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.7. Available from: https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471141755.ph0707s25

- Herrlin, K., Yasui-Furukori, N., Tybring, G., Widen, J., Gustafsson, L. L., & Bertilsson, L. (2003). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. British journal of clinical pharmacology, 56(4), 415–421. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1884373/

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: https://giffordbioscience.com/wp-content/uploads/2021/01/Radioligand-Binding-Assay-Protocol.pdf

- National Center for Biotechnology Information. (n.d.). Didesmethylcitalopram. PubChem Compound Database. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/162976

- Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Citalopram and Escitalopram Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available from: https://www.pharmgkb.

- Miners, J. O., Rowland, A., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. Available from: https://pubmed.ncbi.nlm.nih.gov/27636111/